molecular formula C23H18F8N2O4S B1674196 L-869298 CAS No. 362718-73-8

L-869298

Cat. No.: B1674196
CAS No.: 362718-73-8
M. Wt: 570.5 g/mol
InChI Key: YDLQPURWTSDWCC-HNNXBMFYSA-N
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Description

L 869298 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has shown significant potential in the treatment of various inflammatory and respiratory diseases due to its ability to modulate immune responses .

Chemical Reactions Analysis

L 869298 undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L 869298 may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.

Scientific Research Applications

L 869298 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

L 869298 is unique among phosphodiesterase-4 inhibitors due to its high potency and selectivity. Similar compounds include:

    Roflumilast: Another selective phosphodiesterase-4 inhibitor used in the treatment of COPD.

    Cilomilast: A phosphodiesterase-4 inhibitor that has been investigated for its potential in treating inflammatory diseases.

    Apremilast: A selective phosphodiesterase-4 inhibitor used in the treatment of psoriatic arthritis and plaque psoriasis.

Compared to these compounds, L 869298 has shown a lower activity against the hERG potassium channel, which may reduce the risk of cardiac side effects .

Properties

CAS No.

362718-73-8

Molecular Formula

C23H18F8N2O4S

Molecular Weight

570.5 g/mol

IUPAC Name

2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1

InChI Key

YDLQPURWTSDWCC-HNNXBMFYSA-N

SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide
L 869,298
L 869298
L 869299
L-869,298
L-869298
L-869299
L869,298
L869299

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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